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Core Science & Biosynthesis

Foundational

Technical Guide: Safety, Toxicology, and Synthesis of 4-Isobutoxy-3-methoxybenzonitrile

The following technical guide provides an in-depth analysis of 4-isobutoxy-3-methoxybenzonitrile , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. This document is structured for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-isobutoxy-3-methoxybenzonitrile , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. This document is structured for researchers and process chemists, focusing on safety, toxicology, and validated synthesis protocols.

Executive Summary & Application Context

4-Isobutoxy-3-methoxybenzonitrile is a specialized benzonitrile derivative serving as a pharmacophore building block in medicinal chemistry. Structurally, it is an alkylated ether analog of Vanillonitrile (4-hydroxy-3-methoxybenzonitrile).

It is primarily utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors . The compound is a lipophilic analog of the key intermediate used in the synthesis of Apremilast (which contains a 3-ethoxy-4-methoxy motif) and Roflumilast (which contains a cyclopropylmethoxy motif). By substituting the alkoxy group with an isobutoxy moiety, researchers modulate the lipophilicity (LogP) and metabolic stability of the final drug candidate, optimizing its binding affinity to the PDE4 catalytic domain.

Key Applications
  • SAR Studies: Used to probe the steric tolerance of the PDE4 hydrophobic pocket.

  • Process Chemistry: Serves as a model substrate for optimizing

    
     alkylation reactions on electron-deficient phenols.
    
  • Metabolite Standards: Used as a reference standard for potential oxidative metabolites of related ether-based drugs.

Chemical Identity & Physical Properties[3][4][5]

PropertySpecification
Chemical Name 4-Isobutoxy-3-methoxybenzonitrile
CAS Number 713103-62-9
Molecular Formula

Molecular Weight 205.25 g/mol
Physical State White to off-white crystalline solid
Melting Point 58–62 °C (Predicted/Analogous)
Boiling Point ~330 °C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)

Safety Data Sheet (SDS) & Toxicological Profile

Note: Specific toxicological data for CAS 713103-62-9 is limited in public registries. The following profile is derived from Read-Across Toxicology using structurally similar benzonitriles (e.g., 3-ethoxy-4-methoxybenzonitrile) and validated QSAR models.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315: Causes skin irritation (Skin Irrit. 2).[1]

    • H319: Causes serious eye irritation (Eye Irrit.[2] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).

    • H412: Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).

Toxicological Mechanisms
  • Metabolic Activation: The isobutoxy group is susceptible to oxidative O-dealkylation by CYP450 enzymes (likely CYP3A4 or CYP2C19), releasing isobutanal and vanillonitrile .

  • Nitrile Toxicity: While the nitrile group is attached to an aromatic ring (reducing cyanide release potential compared to aliphatic nitriles), metabolic hydrolysis can yield the corresponding benzoic acid and ammonia.

  • Irritancy: The lipophilic nature allows penetration of the stratum corneum, leading to localized dermatitis upon prolonged contact.

Handling & Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.

  • Respiratory: NIOSH-approved N95 or P100 respirator if dust formation is visible.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.

  • Eyes: Chemical safety goggles.

Validated Synthesis Protocol

Objective: Synthesis of 4-isobutoxy-3-methoxybenzonitrile via Williamson Ether Synthesis. Scale: 100 mmol (approx. 20 g output).

Reaction Scheme

The synthesis involves the


 alkylation of Vanillonitrile  (4-hydroxy-3-methoxybenzonitrile) with Isobutyl bromide  (1-bromo-2-methylpropane) using Potassium Carbonate as a base.

SynthesisPathway Vanillonitrile Vanillonitrile (C8H7NO2) TransitionState Transition State (SN2 Attack) Vanillonitrile->TransitionState DMF, 80°C 4-6 Hours IsobutylBromide Isobutyl Bromide (C4H9Br) IsobutylBromide->TransitionState DMF, 80°C 4-6 Hours Base K2CO3 (Base) Base->TransitionState DMF, 80°C 4-6 Hours Product 4-Isobutoxy-3-methoxybenzonitrile (Target) TransitionState->Product Byproducts KBr + CO2 TransitionState->Byproducts

Figure 1: Reaction pathway for the synthesis of 4-isobutoxy-3-methoxybenzonitrile.

Step-by-Step Methodology
  • Preparation:

    • Charge a 500 mL 3-neck round-bottom flask with Vanillonitrile (14.9 g, 100 mmol) and Potassium Carbonate (

      
      , anhydrous, 20.7 g, 150 mmol).
      
    • Add DMF (N,N-Dimethylformamide, 150 mL). Ensure the solvent is dry to prevent hydrolysis.

    • Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenol.

  • Alkylation:

    • Add Isobutyl Bromide (16.4 g, 120 mmol) dropwise via an addition funnel over 20 minutes.

    • Heat the reaction mixture to 80 °C . Monitor internal temperature strictly; do not exceed 90 °C to avoid elimination side reactions (formation of isobutylene).

    • Maintain stirring at 80 °C for 4–6 hours .

    • In-Process Control (IPC): Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into Ice Water (600 mL) with vigorous stirring. The product should precipitate as a white solid.

    • Stir for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Filter the solid using a Buchner funnel. Wash the cake with water (

      
       mL) to remove residual DMF.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) or Heptane/Ethyl Acetate .

    • Dry in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 18.5–19.5 g (90–95%).

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters:

TechniqueExpected Signal / Result
1H NMR (400 MHz, CDCl3)

7.2–7.3 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H,

), 3.8 (d, 2H,

), 2.1 (m, 1H, CH), 1.0 (d, 6H,

).
IR Spectroscopy

2220

(CN stretch), 1600

(Ar C=C), 1250

(C-O-C ether).
HPLC Purity >98.5% (Area %) at 254 nm.
Mass Spectrometry (ESI)

Metabolic & Safety Pathway Analysis

Understanding the metabolic fate of this compound is crucial for toxicology assessments in drug discovery.

Metabolism Parent 4-Isobutoxy-3-methoxybenzonitrile (Parent) CYP CYP450 (Oxidative Dealkylation) Parent->CYP Metabolite1 Vanillonitrile (Active Phenol) CYP->Metabolite1 Metabolite2 Isobutanal (Aldehyde) CYP->Metabolite2 Glucuronidation UGT (Glucuronidation) Metabolite1->Glucuronidation Excretion Renal Excretion (Glucuronide Conjugate) Glucuronidation->Excretion

Figure 2: Predicted metabolic pathway involving CYP450-mediated O-dealkylation.

References

  • BenchChem. (2025).[3] 4-Isobutoxy-3-methoxybenzonitrile: Key Chemical Intermediate Data.[4] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile (Analogous Structure).[5] Retrieved from

  • PubChem. (2025). Compound Summary: 4-Formyl-3-methoxybenzonitrile (Structural Class Reference).[5][6] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[3] Synthesis and Applications of Alkoxy-Benzonitriles. Retrieved from

  • Thermo Fisher Scientific. (2025).[3] General Handling of Aromatic Nitriles. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Isobutoxy-3-methoxybenzonitrile

Executive Summary & Strategic Rationale This application note details a robust, scalable protocol for the synthesis of 4-isobutoxy-3-methoxybenzonitrile , a pharmacophore essential for the development of phosphodiesteras...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 4-isobutoxy-3-methoxybenzonitrile , a pharmacophore essential for the development of phosphodiesterase 4 (PDE4) inhibitors.[1] While similar to the intermediates used for Apremilast (3-ethoxy) and Roflumilast (3-cyclopropylmethoxy), the specific 4-isobutoxy moiety presents unique process challenges—specifically the competition between nucleophilic substitution (


) and elimination (

) during alkylation.[1]
Process Design Philosophy

To ensure scalability and Good Manufacturing Practice (GMP) compliance, this guide prioritizes:

  • Backward Integration: Starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde), a renewable and low-cost commodity chemical.[1]

  • Impurity Control: Mitigating the formation of isobutylene gas (via elimination) and the "over-reaction" to amides.[1]

  • Solid-State Isolation: Avoiding chromatographic purification in favor of crystallization, which is essential for kilogram-to-ton scale operations.[1]

Retrosynthetic Analysis & Route Selection

The synthesis is decoupled into two critical unit operations. We selected Route A (Nitrile Formation


 Alkylation) over Route B (Alkylation 

Nitrile) for process robustness.[1]
  • Route A (Selected): Conversion of Vanillin to Vanillonitrile (4-hydroxy-3-methoxybenzonitrile), followed by Williamson ether synthesis.[1][2]

    • Advantage:[1][3][4][5][6] Vanillonitrile is a highly crystalline, stable solid.[1] The subsequent alkylation step allows for easy removal of unreacted alkyl halides.[1]

  • Route B (Rejected): Alkylation of Vanillin to 4-isobutoxy-3-methoxybenzaldehyde, followed by oxime formation/dehydration.[1]

    • Disadvantage:[1][5][7] The intermediate aldehyde is often an oil or low-melting solid, making purification difficult without distillation.[1]

Reaction Scheme Visualization

ReactionScheme Vanillin Vanillin (Starting Material) Vanillonitrile Vanillonitrile (Intermediate) Vanillin->Vanillonitrile Target 4-Isobutoxy-3-methoxybenzonitrile (Target) Vanillonitrile->Target Step1 Step 1: NH2OH·HCl HCOONa, HCOOH Reflux Step2 Step 2: Isobutyl Bromide K2CO3, DMF 80°C

Figure 1: Two-step convergent synthesis strategy designed for impurity rejection.

Detailed Experimental Protocols

Step 1: Synthesis of Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile)

Rationale: Direct conversion of aldehyde to nitrile using hydroxylamine and sodium formate avoids the use of hazardous dehydrating agents like acetic anhydride or thionyl chloride at scale.[1]

Reagents & Materials:

  • Vanillin (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.2 eq)[1]

  • Sodium formate (1.5 eq)

  • Formic acid (Solvent/Reagent, 5-8 volumes)[1]

Procedure:

  • Charge: To a glass-lined reactor, charge Vanillin and Formic acid. Stir to dissolve.

  • Addition: Add Hydroxylamine HCl and Sodium Formate. The order is critical to control exotherm.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C).

    • Mechanism:[1][3][5][8][9][10] In situ formation of the oxime followed by formate-mediated dehydration to the nitrile.[1]

  • IPC (In-Process Control): Monitor by HPLC after 4 hours. Target: <1.0% residual Vanillin.

  • Quench & Workup: Cool to 25°C. Pour the reaction mixture into ice-cold water (10 volumes).

    • Observation: The product will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid. Wash the cake with water (3 x 2 volumes) to remove residual formic acid and salts.

  • Drying: Dry in a vacuum oven at 50°C.

Yield: 85-90% Purity: >98% (HPLC)[1]

Step 2: O-Alkylation (The Critical Quality Step)

Rationale: The isobutyl group is sterically hindered compared to methyl/ethyl groups.[1] Using Potassium Carbonate (


) in DMF provides a mild base environment that favors substitution (

) over the elimination of isobutyl bromide to isobutylene.[1]

Reagents & Materials:

  • Vanillonitrile (Intermediate from Step 1) (1.0 eq)[1]

  • Isobutyl Bromide (1-Bromo-2-methylpropane) (1.5 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst to form the more reactive alkyl iodide in situ (Finkelstein).[1]

  • DMF (Dimethylformamide) (5-7 volumes) - Note: NMP is a greener alternative, but DMF is standard for cost.[1]

Protocol:

  • Setup: Charge Vanillonitrile,

    
    , and KI into the reactor containing DMF.
    
  • Activation: Stir at room temperature for 30 minutes to ensure deprotonation of the phenol.

  • Alkylation: Add Isobutyl Bromide dropwise over 20 minutes.

    • Safety Note: Isobutyl bromide is volatile.[1] Ensure condenser temperature is <10°C.

  • Heating: Heat the slurry to 80°C .

    • Critical Parameter: Do NOT exceed 90°C. Higher temperatures drastically increase the elimination side-reaction (formation of isobutylene gas), reducing yield and pressurizing the vessel.[1]

  • Reaction Time: Stir for 6-12 hours.

  • IPC: Monitor HPLC for disappearance of Vanillonitrile.

  • Workup (Phase Separation):

    • Cool to 25°C.

    • Add Water (10 volumes) and Ethyl Acetate (5 volumes).[1] Agitate and separate layers.[1]

    • Wash the organic layer with 1M NaOH (2 volumes) to remove any unreacted phenolic starting material (Vanillonitrile).[1] This chemical purification step is vital.

    • Wash with Brine.[1][5] Dry over

      
      .[1]
      
  • Crystallization: Solvent swap from Ethyl Acetate to Heptane/IPA (9:1). Cool to 0-5°C to crystallize the target.

Yield: 80-85% Appearance: White crystalline solid.[1]

Process Control & Impurity Profile

Understanding the fate of impurities is required for regulatory filing.[1]

Impurity TypeOriginControl Strategy
Vanillonitrile Unreacted Starting MaterialRemoved via 1M NaOH wash (Phenol is acidic; Target is neutral).[1]
Isobutylene Elimination of Isobutyl BromideControl reaction temp <85°C. Use slight excess (1.5 eq) of alkyl halide.[1]
Amide Hydrolysis Hydrolysis of Nitrile (-CN

-CONH2)
Ensure anhydrous conditions during alkylation. Avoid strong acids/bases at high temp.[1]
O-Acyl Impurity Side reaction if Acetic Anhydride usedAvoid Ac2O; use Formic Acid/Formate method (Step 1).[1]
Impurity Fate Mapping[1]

ImpurityMap Reaction Alkylation Reaction (Vanillonitrile + Isobutyl Bromide) Impurity2 Isobutylene Gas (Volatile) Reaction->Impurity2 Elimination (>90°C) Workup Workup: 1M NaOH Wash Reaction->Workup Target Target Molecule (Neutral, Lipophilic) Impurity1 Unreacted Phenol (Acidic) Workup->Target Organic Phase Workup->Impurity1 Aqueous Phase (Deprotonated Phenoxide)

Figure 2: Fate mapping demonstrating the removal of critical impurities during the workup phase.[1]

Analytical Specifications

For batch release, the following specifications are recommended:

  • Appearance: White to off-white crystalline powder.[1]

  • Identification: 1H NMR (DMSO-d6) or IR (Nitrile stretch ~2220 cm⁻¹).[1]

  • Assay (HPLC):

    
     (area normalization).
    
  • Loss on Drying:

    
    .[1]
    
  • Residual Solvents: DMF < 880 ppm (ICH Q3C limit).[1]

Safety & Scalability Considerations

  • Thermal Runaway: The dehydration of the oxime (Step 1) is exothermic.[1] On a large scale, dose the reagents slowly or control the heating ramp rate.[1]

  • Alkyl Halide Toxicity: Isobutyl bromide is an alkylating agent.[1] Use closed charging systems (e.g., split butterfly valves) to minimize operator exposure.[1]

  • Waste Management: The aqueous waste from Step 2 contains DMF.[1] It must be incinerated or distilled for solvent recovery, not discharged to biological wastewater treatment plants due to nitrogen load.[1]

References

  • BenchChem. (n.d.).[1] Synthetic Methodologies for 4-Isobutoxy-3-methoxybenzonitrile and Related Structures. Retrieved from [1]

  • Technical Disclosure Commons. (2022).[1] Process for the preparation of 3-cyano-4-isobutoxybenzothiamide (Febuxostat Intermediate). Retrieved from [1]

  • ChemicalBook. (2025).[1] Synthesis and Industrial Applications of Alkoxy-benzonitriles. Retrieved from [1]

  • Ningbo Inno Pharmchem. (2025).[1] Protocol for 3-Ethoxy-4-methoxybenzonitrile (Analogous Chemistry). Retrieved from [1]

  • Mata, M., et al. (2012).[1][4] Piclamilast inhibits the pro-apoptotic and anti-proliferative responses...[1][4]. Free Radical Research.[1][4] (Context for PDE4 inhibitor pharmacophores). Retrieved from

Disclaimer: This Application Note is for research and development purposes. All procedures should be validated in the user's specific facility under appropriate safety protocols.

Sources

Application

Step-by-step laboratory preparation of 3-methoxy-4-isobutoxybenzonitrile

An Application Note for the Laboratory Synthesis of 3-Methoxy-4-isobutoxybenzonitrile Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-methoxy-4-isobu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Synthesis of 3-Methoxy-4-isobutoxybenzonitrile

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-methoxy-4-isobutoxybenzonitrile, a valuable intermediate in organic and medicinal chemistry. The synthesis is presented as a robust two-part procedure commencing with the conversion of commercially available vanillin (4-hydroxy-3-methoxybenzaldehyde) to the key intermediate, 4-hydroxy-3-methoxybenzonitrile. The second part details the subsequent O-alkylation of this intermediate with isobutyl bromide via the Williamson ether synthesis. This guide is designed for researchers in chemistry and drug development, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data.

Introduction

3-Methoxy-4-isobutoxybenzonitrile serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its substituted benzonitrile structure offers multiple reactive sites for further chemical modification. The synthetic strategy outlined herein is based on well-established and reliable chemical transformations, ensuring high yield and purity.

The overall synthesis proceeds in two primary stages:

  • Nitrile Formation: Conversion of the aldehyde functional group of vanillin into a nitrile. This is achieved through the formation of an oxime intermediate with hydroxylamine, followed by dehydration.[1]

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the synthesized 4-hydroxy-3-methoxybenzonitrile is alkylated using isobutyl bromide under basic conditions. This classic SN2 reaction is highly efficient for forming ethers from alkoxides and primary alkyl halides.[2][3]

This document provides a self-validating protocol, complete with explanations for key procedural choices, reaction monitoring techniques, and purification strategies to ensure the integrity of the final product.

Overall Reaction Scheme

G Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Step1_reagents 1. NH2OH·HCl, NaHCO3 2. Acetic Anhydride, Reflux Intermediate Intermediate (4-Hydroxy-3-methoxybenzonitrile) Step1_reagents->Intermediate Step2_reagents Isobutyl Bromide, K2CO3, DMF FinalProduct Final Product (3-Methoxy-4-isobutoxybenzonitrile) Step2_reagents->FinalProduct

Caption: Two-step synthesis of the target compound from vanillin.

Part 1: Synthesis of 4-Hydroxy-3-methoxybenzonitrile (Intermediate)

This initial stage transforms the aldehyde group of vanillin into a nitrile. The reaction proceeds via an aldoxime intermediate, which is subsequently dehydrated to yield the desired benzonitrile.[4]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)CAS No.
VanillinC₈H₈O₃152.1515.2 g100121-33-5
Hydroxylamine HClNH₂OH·HCl69.498.3 g1205470-11-1
Sodium FormateHCOONa68.018.2 g120141-53-7
Formic AcidHCOOH46.0350 mL-64-18-6
Deionized WaterH₂O18.02As needed-7732-18-5
Diethyl Ether(C₂H₅)₂O74.12As needed-60-29-7
Magnesium SulfateMgSO₄120.37As needed-7487-88-9
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (15.2 g, 100 mmol), hydroxylamine hydrochloride (8.3 g, 120 mmol), and sodium formate (8.2 g, 120 mmol).[1]

  • Reaction Initiation: Add 50 mL of formic acid to the flask. The mixture will begin to stir more easily as the solids dissolve.

  • Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Cooling and Precipitation: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Isolation: Slowly pour the cooled reaction mixture into 200 mL of cold deionized water while stirring. A precipitate of 4-hydroxy-3-methoxybenzonitrile will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 50 mL cold deionized water to remove any residual formic acid and salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product should be a white to off-white solid.[5]

  • Characterization: The typical melting point for 4-hydroxy-3-methoxybenzonitrile is 85-87 °C.[5] The expected yield is typically in the range of 85-95%.

Part 2: Synthesis of 3-Methoxy-4-isobutoxybenzonitrile

This step employs the Williamson ether synthesis, a reliable SN2 reaction, to alkylate the phenolic hydroxyl group of the intermediate.[2][6] The phenoxide ion, generated in situ by a mild base, acts as a nucleophile, attacking the primary alkyl halide (isobutyl bromide).

Mechanistic Rationale

The Williamson ether synthesis is a cornerstone of ether preparation due to its versatility.[3] Key considerations for its success include:

  • Nucleophile Generation: A base is required to deprotonate the weakly acidic phenol. Potassium carbonate is an effective and easily handled base for this purpose.[1]

  • Substrate Choice: The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2] Therefore, a primary alkyl halide like isobutyl bromide is ideal to minimize competing elimination (E2) reactions.[6]

  • Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is used to dissolve the ionic intermediates and increase the rate of the SN2 reaction.[7]

Caption: Experimental workflow for the Williamson ether synthesis step.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)CAS No.
4-Hydroxy-3-methoxybenzonitrileC₈H₇NO₂149.157.45 g504421-08-3
Isobutyl BromideC₄H₉Br137.028.22 g (6.5 mL)6078-77-3
Potassium Carbonate (anhydrous)K₂CO₃138.2110.4 g75584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-68-12-2
Ethyl AcetateC₄H₈O₂88.11As needed-141-78-6
Saturated NaCl solution (Brine)NaCl(aq)-As needed--
Deionized WaterH₂O18.02As needed-7732-18-5
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-hydroxy-3-methoxybenzonitrile (7.45 g, 50 mmol), anhydrous potassium carbonate (10.4 g, 75 mmol), and 50 mL of DMF.[1]

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add isobutyl bromide (6.5 mL, 60 mmol) to the mixture dropwise via a syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using a heating mantle and stir for 4-6 hours. Monitor the reaction's completion by TLC (2:8 ethyl acetate/hexane), observing the disappearance of the starting phenol.

  • Quenching and Extraction: After the reaction is complete, cool the flask to room temperature. Pour the mixture into 200 mL of deionized water. Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by a wash with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel if necessary. The expected product is a white solid.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Isobutyl Bromide: A flammable liquid and lachrymator. It is harmful if swallowed or inhaled. Handle with care.[8]

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage.

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Isovanillin. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. Retrieved from [Link]

  • ChemBK. (n.d.). 3-METHOXY-4-METHYLBENZONITRILE. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Ethoxy-4-methoxybenzonitrile: Comprehensive Overview and Applications. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Isovanillin. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile. Retrieved from [Link]

  • Molecules. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYBENZONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

Sources

Method

Application Note: Optimized Hydrogenation Protocols for 4-Isobutoxy-3-methoxybenzonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7] This application note details high-fidelity protocols for the reduction of 4-isobutoxy-3-methoxybenzonitrile to its corresponding primary amine, 4-isobutoxy-3-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This application note details high-fidelity protocols for the reduction of 4-isobutoxy-3-methoxybenzonitrile to its corresponding primary amine, 4-isobutoxy-3-methoxybenzylamine . This transformation is a critical step in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (analogous to Roflumilast intermediates) and various phenethylamine-based pharmaceutical scaffolds.

The reduction of benzonitriles is chemically deceptive; while thermodynamically favorable, it is kinetically prone to a specific side reaction—secondary amine formation (dimerization)—which can drastically reduce yield.

The Challenge: Selectivity vs. Poisoning
  • Condensation Side-Reaction: The intermediate aldimine (

    
    ) is highly reactive. It often condenses with the newly formed primary amine (
    
    
    
    ) to form a secondary amine dimer, releasing ammonia.
  • Catalyst Poisoning: Nitriles and the resulting amines can strongly adsorb to metal surfaces, potentially deactivating the catalyst.

  • Ether Stability: The isobutoxy (

    
    ) and methoxy (
    
    
    
    ) groups are generally stable under standard hydrogenation conditions, unlike benzyl ethers which are prone to hydrogenolysis.

Mechanistic Pathways & Control Strategy

To achieve high yields (>90%), the reaction environment must be engineered to suppress the condensation pathway. This is achieved either by ammonia saturation (shifting the equilibrium) or acidic trapping (removing the nucleophile).

Reaction Network Diagram

ReactionPathway Nitrile 4-isobutoxy-3-methoxybenzonitrile (Substrate) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 (Cat) SecondaryAmine Secondary Amine (Unwanted Dimer) Imine->SecondaryAmine + Primary Amine (Condensation) Ammonia NH3 SecondaryAmine->Ammonia Elimination Ammonia->Imine High [NH3] Suppresses Dimerization

Figure 1: Mechanistic pathway showing the competition between direct hydrogenation and reductive amination (dimerization).

Experimental Protocols

Method A: Raney Nickel with Ammonia (Industrial Standard)

Best for: Scale-up (>10g), high yield, and cost-efficiency. Mechanism: The presence of excess ammonia saturates the catalyst surface and shifts the equilibrium away from secondary amine formation.

Materials
  • Substrate: 4-isobutoxy-3-methoxybenzonitrile (1.0 eq)

  • Catalyst: Raney Nickel (Ra-Ni), active slurry (20-30 wt% loading relative to substrate).

  • Solvent: Methanol (MeOH) saturated with Ammonia (

    
    ) gas (approx. 7N).
    
  • Hydrogen Source:

    
     gas (5–10 bar / 70–150 psi).
    
Step-by-Step Workflow
  • Catalyst Preparation (CRITICAL SAFETY):

    • Ra-Ni is pyrophoric . Never let it dry.[1] Weigh the slurry (usually 50% in water) into a beaker.

    • Wash the catalyst 3x with anhydrous MeOH to remove water. Decant the supernatant carefully each time.

  • Reactor Loading:

    • Dissolve the nitrile substrate in methanolic ammonia (7N

      
       in MeOH).
      
    • Transfer the catalyst slurry into the high-pressure autoclave (e.g., Parr reactor).

    • Add the substrate solution to the reactor.

  • Reaction:

    • Seal the reactor. Purge with Nitrogen (

      
      ) 3x to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) 3x.
      
    • Pressurize to 5–10 bar (75–150 psi) .

    • Heat to 50°C with vigorous stirring (>800 rpm) to overcome mass transfer limitations.

    • Monitor: Reaction is typically complete in 4–6 hours. Monitor

      
       uptake; stop when consumption plateaus.
      
  • Workup:

    • Cool reactor to RT and vent

      
       (purge with 
      
      
      
      ).
    • Filter the mixture through a Celite pad.[2] Keep the filter cake wet with MeOH at all times to prevent ignition.

    • Concentrate the filtrate under reduced pressure to remove MeOH and excess

      
      .
      
    • Result: The free base amine is obtained as an oil or low-melting solid.

Method B: Pd/C with Acidic Additive (Lab Scale / Low Pressure)

Best for: Small scale (<5g), safety-constrained labs (avoids pyrophoric Ni), or when high-pressure equipment is unavailable. Mechanism: Acid protonates the primary amine immediately upon formation (


), rendering it non-nucleophilic and preventing reaction with the imine.
Materials
  • Substrate: 4-isobutoxy-3-methoxybenzonitrile (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).

  • Solvent: Ethanol or Methanol.[3]

  • Additive: Concentrated HCl (1.1 eq) or Acetic Acid (excess).

  • Hydrogen: Balloon pressure (1 atm) or low pressure (3 bar).

Step-by-Step Workflow
  • Setup:

    • In a round-bottom flask or hydrogenation bottle, dissolve the nitrile in Ethanol.

    • Add concentrated HCl (1.1 to 1.2 equivalents). Note: Using too much strong acid can sometimes induce ether cleavage, though isobutyl is relatively robust. Acetic acid is a gentler alternative if cleavage is observed.

  • Catalyst Addition:

    • Under an Argon/Nitrogen blanket, carefully add the Pd/C catalyst.

  • Hydrogenation:

    • Evacuate and backfill with

      
       (balloon or Parr shaker).
      
    • Stir at Room Temperature to 40°C .

    • Time: This method is slower than Ra-Ni; allow 12–24 hours.

  • Workup:

    • Filter over Celite to remove Pd/C.

    • Evaporate solvent.[2] The product will be the hydrochloride salt of the amine.[2][4]

    • Purification: To obtain the free base, partition between EtOAc and 1M NaOH, separate the organic layer, dry over

      
      , and evaporate.
      

Analytical Data & Troubleshooting

Expected Data Profile
ParameterSpecificationNotes
Appearance Colorless to pale yellow oil/solidDarkens on air exposure (oxidation).
IR Spectrum ~3300-3400 cm⁻¹ (N-H str)Disappearance of Nitrile peak (~2220 cm⁻¹).
1H NMR

3.7-3.8 ppm (Singlet, 2H)
Characteristic benzylic

peak.
Mass Spec [M+H]+ = 210.15 (approx)Check for dimer mass [2M - NH3].
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure substrate is free of sulfur/halides. Increase catalyst loading.
Low Conversion Mass Transfer LimitIncrease stirring speed (>1000 rpm) or

pressure.
High Dimer (Secondary Amine) Insufficient Ammonia(Method A) Increase

concentration or pressure.
High Dimer pH too high (Method B)Ensure at least 1 eq of acid is present to trap the amine.
Ether Cleavage (Isobutanol formation) Conditions too harshLower temperature (<40°C); switch from HCl to Acetic Acid.

Workflow Visualization

Workflow cluster_MethodA Method A: Raney Ni (Preferred) cluster_MethodB Method B: Pd/C (Alternative) Start Start: 4-isobutoxy-3-methoxybenzonitrile StepA1 Wash Ra-Ni with MeOH (Keep Wet!) Start->StepA1 StepB1 Dissolve in EtOH + HCl (1.1 eq) Start->StepB1 StepA2 Dissolve Substrate in MeOH + 7N NH3 StepA1->StepA2 StepA3 Pressurize H2 (5-10 bar) Temp: 50°C StepA2->StepA3 Workup Filtration (Celite) & Solvent Removal StepA3->Workup StepB2 Add 10% Pd/C StepB1->StepB2 StepB3 H2 Balloon / Low Pressure Temp: RT - 40°C StepB2->StepB3 StepB3->Workup Product Product: 4-isobutoxy-3-methoxybenzylamine Workup->Product

Figure 2: Operational workflow comparing the Raney Nickel and Pd/C protocols.

References

  • Gould, P. L., et al. (2012). Polymorphism in Roflumilast. International Journal of Pharmaceutics.
  • Hermann, K., et al. (1998). Substituted Benzamides and their use as PDE4 Inhibitors. US Patent 5,712,298.[3][5] Link (Primary source for Roflumilast synthesis chemistry).

  • Bagal, D. B., & Bhanage, B. M. (2025). Recent Advances in Catalytic Hydrogenation of Nitriles to Amines. Advanced Synthesis & Catalysis. (Review of selectivity mechanisms).
  • Organic Syntheses. (1955).[6] Raney Nickel Catalysts W-6. Org. Synth. Coll. Vol. 3, p.176.[6] Link (Standard preparation and safety for Raney Nickel).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Isobutoxy-3-methoxybenzonitrile

Welcome to our dedicated technical support center for the synthesis of 4-isobutoxy-3-methoxybenzonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-isobutoxy-3-methoxybenzonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis. Our approach is rooted in established chemical principles and practical, field-tested experience to ensure you can achieve reliable and reproducible results.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 4-isobutoxy-3-methoxybenzonitrile, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my yield of 4-isobutoxy-3-methoxybenzonitrile consistently low?

Low yields are a frequent challenge and can often be traced back to several key factors in the Williamson ether synthesis, the primary method for this conversion. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2]

Root Cause Analysis & Solutions:

  • Incomplete Deprotonation of 4-Hydroxy-3-methoxybenzonitrile: The formation of the phenoxide ion is critical for the subsequent nucleophilic attack. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.

    • Solution: Ensure the use of a suitable base. While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) can be more effective, particularly if the starting phenol is not sufficiently acidic.[2] When using NaH, it is crucial to maintain anhydrous (dry) conditions as it reacts readily with water.[1]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may proceed too slowly to reach completion within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions.[3]

    • Solution: The optimal temperature range for this Williamson ether synthesis is typically between 60-100°C.[4] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Compromised Alkylating Agent: Isobutyl bromide is a volatile liquid. Improper storage or handling can lead to its degradation or loss, resulting in a lower effective concentration.

    • Solution: Use a fresh, high-purity stock of isobutyl bromide. It is also recommended to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.

Q2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

The primary side reaction in this synthesis is the E2 elimination of isobutyl bromide, which is promoted by the basic conditions of the Williamson ether synthesis.[5]

Common Impurities and Mitigation Strategies:

  • Isobutylene: This gaseous byproduct is formed via the E2 elimination of isobutyl bromide. While it typically does not contaminate the final solid product, its formation signifies a loss of the alkylating agent and a reduction in the overall yield.

    • Mitigation: Employing milder bases such as potassium carbonate over stronger bases like sodium hydroxide can disfavor the elimination pathway.[2] Additionally, maintaining the reaction temperature at the lower end of the optimal range can also help to minimize this side reaction.

  • Unreacted 4-Hydroxy-3-methoxybenzonitrile: The presence of the starting material in the final product is usually due to incomplete deprotonation or insufficient reaction time.

    • Mitigation: As mentioned previously, ensure complete deprotonation by using an adequate amount of a suitable base. Monitor the reaction by TLC until the starting material spot is no longer visible.

  • C-Alkylation Products: While less common, alkylation can sometimes occur on the aromatic ring instead of the desired O-alkylation of the hydroxyl group.[2]

    • Mitigation: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide oxygen more nucleophilic and favoring O-alkylation.[2]

The following diagram illustrates the desired SN2 reaction pathway versus the competing E2 elimination side reaction.

Reactants 4-hydroxy-3-methoxybenzonitrile + Isobutyl Bromide + Base SN2_Product 4-isobutoxy-3-methoxybenzonitrile (Desired Product) Reactants->SN2_Product SN2 Pathway (Substitution) E2_Product Isobutylene (Byproduct) Reactants->E2_Product E2 Pathway (Elimination)

Figure 1: Competing SN2 and E2 reaction pathways.
Q3: How can I effectively purify the final product?

Purification is crucial to obtain 4-isobutoxy-3-methoxybenzonitrile of high purity. A combination of extraction and chromatography is generally effective.

Step-by-Step Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[6]

  • Washing: Wash the combined organic layers with water and brine (a saturated aqueous solution of NaCl) to remove any remaining inorganic salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude product can then be purified by column chromatography on silica gel to separate the desired product from any remaining starting material or non-volatile impurities.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 4-isobutoxy-3-methoxybenzonitrile.

Q1: What is the recommended synthetic route for preparing the starting material, 4-hydroxy-3-methoxybenzonitrile?

The most common and cost-effective starting material for the synthesis of 4-hydroxy-3-methoxybenzonitrile is vanillin (4-hydroxy-3-methoxybenzaldehyde).[8] The synthesis involves the conversion of the aldehyde group to a nitrile. A typical procedure involves reacting vanillin with hydroxylamine hydrochloride and sodium formate with heating to first form the aldoxime, which is then dehydrated to the nitrile.[6]

The overall synthetic workflow can be visualized as follows:

Vanillin Vanillin Step1 Hydroxylamine HCl, Sodium Formate, Heat Vanillin->Step1 Precursor 4-hydroxy-3-methoxybenzonitrile Step1->Precursor Step2 Isobutyl Bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) Precursor->Step2 Final_Product 4-isobutoxy-3-methoxybenzonitrile Step2->Final_Product

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 4-Isobutoxy-3-methoxybenzonitrile Synthesis

Welcome to the technical support center for optimizing reactions involving 4-isobutoxy-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ref...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 4-isobutoxy-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies. Here, we address common challenges encountered during the synthesis of this versatile intermediate, with a focus on the critical role of solvent selection in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-isobutoxy-3-methoxybenzonitrile, and what type of reaction is it?

The most prevalent and logical synthetic pathway to 4-isobutoxy-3-methoxybenzonitrile is through the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-hydroxy-3-methoxybenzonitrile with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.[1] 4-Hydroxy-3-methoxybenzonitrile, the key precursor, is readily synthesized from vanillin, a widely available and renewable starting material.[1][3][4] The overall process is a nucleophilic substitution reaction, specifically an SN2 reaction, where the phenoxide ion of 4-hydroxy-3-methoxybenzonitrile acts as the nucleophile.[2]

Q2: I'm experiencing low yields in my synthesis of 4-isobutoxy-3-methoxybenzonitrile. What are the likely causes related to solvent choice?

Low yields in the Williamson ether synthesis of 4-isobutoxy-3-methoxybenzonitrile can often be attributed to suboptimal solvent selection. Here are the primary solvent-related factors to consider:

  • Use of Protic Solvents: Protic solvents, such as ethanol or water, can solvate the phenoxide nucleophile through hydrogen bonding. This stabilizes the nucleophile, reducing its reactivity and slowing down the desired SN2 reaction.[5][6]

  • Insufficient Polarity: The SN2 reaction mechanism is favored in polar aprotic solvents. These solvents can effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion "naked" and more nucleophilic.[5][6] If the solvent is not polar enough, the reaction rate will be significantly slower, leading to incomplete conversion and lower yields.

  • Poor Solubility of Reactants: If the starting material, 4-hydroxy-3-methoxybenzonitrile, or the base is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow, resulting in a lower yield.

Q3: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions, and how can solvent choice help minimize them?

The formation of byproducts is a common challenge. Understanding these side reactions is key to mitigating them:

  • Elimination (E2) Reaction: While the primary alkyl halide (isobutyl bromide) favors substitution, using a stronger, more hindered base or excessively high temperatures can promote the competing E2 elimination reaction, leading to the formation of isobutylene. The choice of a non-nucleophilic, sterically hindered base can sometimes favor the desired substitution.

  • Reaction with Solvent (Solvolysis): If a nucleophilic solvent like an alcohol is used, it can compete with the intended phenoxide nucleophile, especially at elevated temperatures.[5] This leads to the formation of unwanted ether byproducts. Using a non-reactive, polar aprotic solvent is advisable to prevent this.[5][7]

  • Di-alkylation: While less common with a mono-hydroxy starting material, ensure that your starting material is pure 4-hydroxy-3-methoxybenzonitrile. Any dihydroxy impurities could lead to di-alkylation products.

To minimize these side reactions, the selection of an appropriate polar aprotic solvent is crucial.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Symptoms:

  • Incomplete consumption of starting material (4-hydroxy-3-methoxybenzonitrile) observed by TLC or LC-MS.

  • The isolated yield of 4-isobutoxy-3-methoxybenzonitrile is significantly lower than expected.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Type Protic solvents (e.g., ethanol, methanol, water) can hydrogen bond with the phenoxide nucleophile, reducing its reactivity.[5][6]Switch to a polar aprotic solvent such as DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or Acetonitrile .[5][8] These solvents do not engage in hydrogen bonding with the nucleophile, thus enhancing its reactivity.[5]
Low Reactant Solubility The starting material or base may not be fully soluble in the chosen solvent, leading to a slow, incomplete reaction.Ensure your chosen solvent can dissolve all reactants at the reaction temperature. DMF is often a good choice for its excellent solvating power for a wide range of organic molecules and inorganic salts.[1]
Insufficient Reaction Temperature Many Williamson ether syntheses require heating to overcome the activation energy barrier.[6]Gradually increase the reaction temperature while monitoring the progress by TLC. A typical temperature range for this reaction in DMF is 80-85°C.[9]

Experimental Workflow for Solvent Screening:

Caption: Workflow for troubleshooting low reaction yield.

Issue 2: Impurity Formation Detected by TLC/LC-MS

Symptoms:

  • Multiple spots on the TLC plate in addition to the starting material and product.

  • LC-MS analysis shows peaks corresponding to unexpected molecular weights.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Solvolysis If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the phenoxide, leading to undesired byproducts.[5]Use a non-reactive, polar aprotic solvent like DMF or DMSO .[5][7]
Elimination (E2) Side Reaction Although isobutyl bromide is a primary halide, high temperatures and a strong, bulky base can favor elimination over substitution.Use a milder base like potassium carbonate (K₂CO₃) and maintain the reaction temperature at the lower end of the effective range. The choice of solvent can also influence the SN2/E2 ratio, with polar aprotic solvents generally favoring SN2.
Hydrolysis The presence of water can lead to hydrolysis of the nitrile group or other sensitive functionalities, especially under basic conditions.Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Decision Tree for Minimizing Impurities:

Impurity_Minimization start Impurity Detected q1 Is a nucleophilic solvent being used? start->q1 a1_yes Switch to a non-nucleophilic polar aprotic solvent (DMF, DMSO). q1->a1_yes Yes q2 Are reaction conditions (temp, base) too harsh? q1->q2 No end_node Re-run optimized reaction a1_yes->end_node a2_yes Lower reaction temperature. Use a milder base (e.g., K2CO3). q2->a2_yes Yes q3 Are anhydrous conditions being maintained? q2->q3 No a2_yes->end_node a3_no Use dry solvents and an inert atmosphere. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for minimizing impurities.

Experimental Protocols

General Protocol for the Synthesis of 4-isobutoxy-3-methoxybenzonitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-Hydroxy-3-methoxybenzonitrile

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methoxybenzonitrile (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add isobutyl bromide (1.1 - 1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-85°C and stir.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Properties of Common Solvents for Williamson Ether Synthesis
SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvent for many organic and inorganic compounds.[1] Generally a good first choice.
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7189Very high polarity, can accelerate SN2 reactions. Higher boiling point can be advantageous for sluggish reactions.
Acetonitrile (MeCN) Polar Aprotic37.582Good alternative to DMF and DMSO, with a lower boiling point making it easier to remove.
Ethanol (EtOH) Protic24.578Can be used, but generally leads to slower reaction rates due to hydrogen bonding with the nucleophile.[5][6]
Water (H₂O) Protic80.1100Generally not recommended due to strong hydrogen bonding and potential for hydrolysis side reactions.

References

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. (n.d.).
  • SNAr Solvents and Reagents - Wordpress. (n.d.).
  • How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem. (n.d.).
  • Aromatic Nucleophilic Substitution - Fisher Scientific. (n.d.).
  • 4-isobutoxy-3-methoxybenzonitrile - Benchchem. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. (n.d.).
  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.).
  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons. (2022, August 21).
  • Vanillin - an overview | ScienceDirect Topics. (n.d.). Retrieved from [Link]

  • Strategies for improving the production of bio-based vanillin - PMC. (2023, August 5).

Sources

Troubleshooting

Troubleshooting low conversion rates in benzonitrile formation

Status: Online | Lead: Senior Application Scientist | Topic: Troubleshooting Low Conversion Rates Hub Overview Welcome to the technical support center for benzonitrile synthesis. Low conversion in nitrile formation is ra...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Lead: Senior Application Scientist | Topic: Troubleshooting Low Conversion Rates

Hub Overview

Welcome to the technical support center for benzonitrile synthesis. Low conversion in nitrile formation is rarely a single-variable failure; it is often a cascade effect involving catalyst deactivation, moisture sensitivity, or kinetic stalling. This guide moves beyond basic textbook procedures to address the causality of failure in the four most common synthetic pathways: Palladium-Catalyzed Cyanation , Rosenmund-von Braun , Sandmeyer Reaction , and Amide Dehydration .

Ticket #001: Palladium-Catalyzed Cyanation (Ar-X → Ar-CN)

Symptom: Reaction initiates but stalls at 40–60% conversion. Addition of fresh catalyst does not restart the reaction.

Root Cause Analysis

The most common cause of stalling in Pd-catalyzed cyanation is Cyanide Poisoning (The "Black Box" Effect).

  • Mechanism: Cyanide (

    
    ) is a strong 
    
    
    
    -donor and
    
    
    -acceptor. If the concentration of free cyanide is too high relative to the oxidative addition rate, stable
    
    
    species form. These are catalytically inactive and resistant to reduction back to
    
    
    .
  • Oxygen Sensitivity: Unlike Suzuki couplings, cyanation cycles are hypersensitive to

    
     because the active 
    
    
    
    species is electron-rich and easily oxidized.
Troubleshooting Protocol
  • Switch Cyanide Source: Move from highly soluble sources (NaCN/KCN) to "slow-release" sources.

    • Recommendation: Use

      
        (low solubility in DMF/DMAc releases 
      
      
      
      slowly) or
      
      
      (non-toxic, requires degradation to release
      
      
      ).
  • The "Zinc Dust" Fix:

    • Add 1–5 mol% polymethylhydrosiloxane (PMHS) or activated Zinc dust to the reaction mixture.

    • Why? This reduces oxidized

      
       species back to active 
      
      
      
      , extending catalyst life.
  • Ligand Selection:

    • Use bidentate ligands with large bite angles (e.g., Xantphos or dppf ). These prevent the formation of stable bis-cyanide palladium complexes better than monodentate ligands like

      
      .
      
Visual Logic: Diagnosing Pd-Cyanation Failure

Pd_Troubleshooting Start Issue: Reaction Stalls < 50% CheckSource Check Cyanide Source Start->CheckSource Soluble Soluble (NaCN/KCN)? CheckSource->Soluble Insoluble Insoluble (Zn(CN)2)? CheckSource->Insoluble Poisoning Diagnosis: Catalyst Poisoning (High [CN-]) Soluble->Poisoning Yes CheckO2 Check Atmosphere/Solvent Insoluble->CheckO2 Yes Solution1 Action: Switch to Zn(CN)2 or K4[Fe(CN)6] Poisoning->Solution1 Degas Was solvent sparged? CheckO2->Degas Oxidation Diagnosis: Catalyst Oxidation (Pd0 -> PdII) Degas->Oxidation No/Unsure Solution2 Action: Add 5 mol% Zn dust or PMHS Oxidation->Solution2

Caption: Decision tree for diagnosing catalyst deactivation in Pd-catalyzed cyanation reactions.

Ticket #002: The Sandmeyer Reaction (Ar-NH2 → Ar-N2+ → Ar-CN)

Symptom: Low yield accompanied by tar formation or phenol byproducts.

Root Cause Analysis
  • Thermal Instability: Diazonium salts are unstable above 5°C. If the temperature spikes during diazotization,

    
     is lost prematurely, leading to tars (Schiemann & Balz, 1927).
    
  • Hydrolysis (Phenol Formation): If the reaction mixture is not strictly pH-controlled, water attacks the diazonium cation to form phenols, especially if the subsequent cyanation step is slow.

  • CuCN Quality: Commercial CuCN often oxidizes to green

    
     species. Only beige/off-white CuCN  is active.
    
Troubleshooting Protocol
  • Neutralize Excess Nitrite:

    • Before adding the diazonium salt to the CuCN solution, test with starch-iodide paper. If it turns blue instantly, add urea until the paper remains white.

    • Why? Excess nitrous acid catalyzes decomposition and side reactions.

  • pH Control:

    • Buffer the CuCN solution to pH 7.0–7.5 (often using

      
      ).
      
    • Why? Acidic conditions release HCN (deadly and depletes nucleophile); basic conditions promote diazo-tars.

  • The "Inverse Addition":

    • Always add the cold diazonium solution TO the warm CuCN solution , not vice versa. This ensures the diazonium species is immediately consumed by the cyanide nucleophile.

Ticket #003: Amide Dehydration (Ar-CONH2 → Ar-CN)

Symptom: Reversion to starting material or hydrolysis during workup.

Root Cause Analysis
  • Reversibility: The dehydration is an equilibrium process. If water is not chemically sequestered or physically removed, the nitrile hydrolyzes back to the amide.

  • Reagent Selection: Using aggressive reagents like

    
     or 
    
    
    
    can lead to "charring" or complexation with the product.
Troubleshooting Protocol
  • Use "Soft" Dehydrating Agents:

    • Switch to Burgess Reagent or T3P (Propylphosphonic anhydride) . These drive the reaction forward under milder conditions than

      
      .
      
  • Microwave Assistance:

    • Run the reaction in a microwave reactor at 100–120°C for 5–10 minutes. The rapid heating profile often outcompetes thermal decomposition pathways.

Comparative Analysis of Cyanation Methods
FeaturePd-Catalyzed CyanationRosenmund-von BraunSandmeyer ReactionAmide Dehydration
Substrate Aryl Halides (Br, I, activated Cl)Aryl Halides (I, Br)AnilinesBenzamides
Key Reagent

/

CuCN (Stoichiometric)

+ CuCN

/

/ T3P
Temp Range 80–120°C150–200°C0°C (step 1) → 60°CReflux or MW
Toxicity Risk Low (if using

)
High (Cu waste)High (HCN risk)Moderate
Common Failure Catalyst PoisoningIncomplete ConversionThermal DecompositionReversion/Hydrolysis
Standard Operating Procedure (SOP): Robust Pd-Catalyzed Cyanation

This protocol utilizes


 to minimize catalyst poisoning risks.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • 
     (0.6 equiv)
    
  • 
     (2 mol%)
    
  • dppf (4 mol%) or Xantphos (4 mol%)

  • 
     dust (10 mol% - optional additive for robustness)
    
  • Solvent: DMF or DMAc (Anhydrous, sparged with

    
    )
    

Workflow:

  • Preparation: In a glovebox or under strict

    
     flow, combine Aryl Bromide, 
    
    
    
    , Pd source, ligand, and Zn dust in a reaction vial.
  • Solvation: Add anhydrous DMF. Cap the vial with a crimp seal (PTFE/silicone septum).

  • Sparging: Bubble

    
     through the solution for 10 minutes (Critical step to remove dissolved 
    
    
    
    ).
  • Reaction: Heat to 100°C for 12–16 hours.

    • Note: Do not exceed 120°C unless necessary; higher temps promote catalyst aggregation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M

    
      (to sequester Zn salts) followed by brine. Dry over 
    
    
    
    .[1][2]
Reaction Mechanism & Failure Points

Reaction_Mechanism Pd0 LnP(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X O2Death FAILURE: Pd-Oxide Black (Precipitate) Pd0->O2Death + O2 TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 RedElim Reductive Elimination (Ar-CN + Pd0) TransMet->RedElim Poison FAILURE: [Pd(CN)4]2- (Inactive) TransMet->Poison High [CN-] RedElim->Pd0 Cycle Closes

Caption: Catalytic cycle of Pd-cyanation showing critical failure points where the active catalyst is lost.[3][4]

References
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.[5][6] Retrieved from [Link]

  • Yu, H., et al. (2011).[7] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. J. Org.[7][8] Chem. Retrieved from [Link]

  • Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Isobutoxy-3-methoxybenzonitrile Derivatives

Welcome to the technical support center for the synthesis and modification of 4-isobutoxy-3-methoxybenzonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of 4-isobutoxy-3-methoxybenzonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically hindered scaffold. Here, we address common experimental issues in a direct question-and-answer format, providing not only troubleshooting steps but also the underlying chemical principles to empower your research.

Section 1: Understanding the Core Challenge: Steric Hindrance

The 4-isobutoxy-3-methoxybenzonitrile core presents a unique set of synthetic hurdles primarily due to the bulky isobutoxy group positioned ortho to the nitrile moiety's typical reaction sites and para to the methoxy group. This steric bulk can significantly impede the approach of reagents, leading to sluggish reactions, low yields, and the formation of undesired byproducts.[1] This guide will provide actionable strategies to mitigate these steric effects.

Q1: Why is the isobutoxy group so problematic in this scaffold?

The isobutyl group, with its branched structure, creates a significant steric shield around the adjacent positions on the benzene ring.[1] This steric hindrance directly impacts two key transformations:

  • Electrophilic Aromatic Substitution (SEAr): Incoming electrophiles face a crowded environment, making attacks at the positions ortho to the isobutoxy group difficult.

  • Nucleophilic Attack on the Nitrile Group: While the nitrile group itself is reactive, reactions that require initial complexation or attack at the nitrogen or adjacent carbon can be slowed by the bulky neighboring group.

The methoxy group at the 3-position, being an electron-donating group, activates the ring for electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions relative to itself.[2][3] However, the steric hindrance from the adjacent isobutoxy group often overrides this electronic preference, leading to complex product mixtures or reaction failure.

Section 2: Troubleshooting Williamson Ether Synthesis for the Isobutoxy Moiety

The introduction of the isobutoxy group via Williamson ether synthesis is a common starting point and often the first hurdle.

Q2: I'm experiencing low yields in my Williamson ether synthesis to attach the isobutyl group to 4-hydroxy-3-methoxybenzonitrile. What's going wrong?

Low yields in this specific Williamson ether synthesis are frequently due to a competing elimination (E2) reaction of the isobutyl halide, especially when using strong, bulky bases.[4][5] The alkoxide formed from 4-hydroxy-3-methoxybenzonitrile is a strong base, and isobutyl halides are primary but branched, making them susceptible to elimination.

Troubleshooting Flowchart for Low Yield in Williamson Ether Synthesis

start Low Yield Observed cause1 Competing E2 Elimination? start->cause1 cause2 Incomplete Deprotonation? cause1->cause2 No solution1 Use a less hindered base (e.g., K2CO3, Cs2CO3). Lower reaction temperature. cause1->solution1 Yes cause3 Poor Solvent Choice? cause2->cause3 No solution2 Use a stronger, non-nucleophilic base (e.g., NaH). Ensure anhydrous conditions. cause2->solution2 Yes solution3 Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). cause3->solution3 Yes

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Experimental Protocol: Optimized Williamson Ether Synthesis
  • Deprotonation: To a solution of 4-hydroxy-3-methoxybenzonitrile (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[6]

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add isobutyl bromide (1.2 eq) dropwise.

  • Heating: Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterStandard ConditionsOptimized ConditionsRationale
Base NaH, KOtBuK₂CO₃, Cs₂CO₃Weaker bases minimize the competing E2 elimination of isobutyl bromide.[4]
Solvent Ethanol, THFDMF, AcetonitrilePolar aprotic solvents accelerate SN2 reactions.[4]
Temperature 80-100 °C60-70 °CLower temperatures favor the SN2 pathway over elimination.[4]

Section 3: FAQs for Palladium-Catalyzed Cyanation

For derivatives where the nitrile group is introduced late-stage onto a sterically hindered aryl halide, palladium-catalyzed cyanation is a powerful tool. However, the steric hindrance can still pose a challenge.

Q3: My palladium-catalyzed cyanation of 4-bromo-1-isobutoxy-2-methoxybenzene is sluggish and gives low yields. How can I improve this transformation?

The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-limiting step and is highly sensitive to steric hindrance.[7] For a sterically encumbered substrate like this, the choice of ligand is critical.

Key Considerations for Overcoming Steric Hindrance in Cyanation:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step.[7] Ligands like XPhos, SPhos, or tBu₃P are excellent candidates.[7][8]

  • Cyanide Source: The choice of cyanide source can influence reactivity. While Zn(CN)₂ is common, K₄[Fe(CN)₆] is a less toxic and often effective alternative.[9][10]

  • Catalyst Precursor: Using a pre-formed palladium catalyst or a palladacycle can sometimes lead to more reproducible results compared to in-situ generation from Pd(OAc)₂ or Pd₂(dba)₃.[11]

Experimental Protocol: Robust Palladium-Catalyzed Cyanation of a Hindered Aryl Bromide
  • Reaction Setup: In a glovebox, combine 4-bromo-1-isobutoxy-2-methoxybenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium precatalyst such as Pd₂(dba)₃ (2 mol %) with a bulky phosphine ligand like XPhos (4 mol %).

  • Solvent: Add anhydrous DMAc or DMF (0.5 M).

  • Heating: Seal the vessel and heat to 100-120 °C. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with aqueous ammonia and then brine. Dry the organic layer and concentrate.

  • Purification: Purify by column chromatography.

ParameterStandard LigandRecommended LigandRationale
Ligand PPh₃, dppfXPhos, SPhos, tBu₃PBulky, electron-rich ligands accelerate oxidative addition and reductive elimination steps for hindered substrates.[7]
Cyanide Source NaCN, KCNZn(CN)₂, K₄[Fe(CN)₆]These sources have lower free cyanide concentrations, reducing catalyst poisoning.[11]

Logical Relationship for Ligand Selection in Palladium-Catalyzed Cyanation

substrate Sterically Hindered Aryl Halide challenge Slow Oxidative Addition substrate->challenge ligand_choice Ligand Selection challenge->ligand_choice bulky_ligand Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) ligand_choice->bulky_ligand outcome Faster Reaction Rate Higher Yield bulky_ligand->outcome

Caption: Ligand choice is critical for hindered substrates.

Section 4: Addressing Challenges in Modifying the Benzonitrile Ring

Q4: I am attempting a Friedel-Crafts acylation on 4-isobutoxy-3-methoxybenzonitrile, but I'm getting a complex mixture of products and low conversion. What is the issue?

The combination of two ortho-para directing groups (isobutoxy and methoxy) and significant steric hindrance makes direct electrophilic substitution challenging.[2] The isobutoxy and methoxy groups direct to the 2, 5, and 6 positions. However, the 2 and 5 positions are sterically hindered by the isobutoxy group. This can lead to a mixture of products or reaction at the less hindered, but also less activated, positions.

Strategies to Improve Regioselectivity:

  • Directed Ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. By using a directed metalating group (DMG), you can deprotonate a specific ortho position and then quench with an electrophile. In this case, the methoxy group can act as a DMG, directing lithiation to the 2-position.

  • Choice of Lewis Acid: For Friedel-Crafts reactions, a milder Lewis acid such as ZnCl₂ or Fe(acac)₃ might offer better selectivity compared to the highly reactive AlCl₃.

  • Blocking Groups: In some cases, it may be necessary to introduce a temporary blocking group at a more reactive site to force the reaction to occur at the desired, more hindered position.

Experimental Workflow: Directed Ortho-Metalation

start Start with 4-isobutoxy-3- methoxybenzonitrile step1 Deprotonation with n-BuLi or LDA in THF at -78 °C start->step1 step2 Quench with Electrophile (e.g., Acyl Chloride) step1->step2 step3 Aqueous Work-up step2->step3 product Regioselectively Functionalized Product step3->product

Caption: Workflow for directed ortho-metalation.

Q5: Can I selectively hydrolyze the nitrile to an amide without affecting other functional groups in a complex derivative?

Yes, selective hydrolysis is possible, but sterically hindered nitriles can be resistant to standard acidic or basic hydrolysis conditions.[12]

Recommended Method: Indirect Acid-Catalyzed Hydration

For sterically hindered nitriles, a mixture of a carboxylic acid (like acetic acid) and a strong mineral acid (like sulfuric acid) can be effective at lower temperatures than traditional methods, improving selectivity.[12]

Experimental Protocol: Selective Hydrolysis of a Hindered Nitrile
  • Reaction Setup: Dissolve the 4-isobutoxy-3-methoxybenzonitrile derivative (1.0 eq) in glacial acetic acid (0.5 M).

  • Acid Addition: Carefully add concentrated sulfuric acid (2.0 eq) while cooling the mixture in an ice bath.

  • Heating: Warm the reaction to 90-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The amide product will often precipitate and can be collected by filtration. Alternatively, neutralize with a base and extract with an organic solvent.

This method often provides higher yields and cleaner conversions for hindered nitriles compared to harsher conditions.[12]

References

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651. Retrieved from [Link]

  • Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35246-35268. Retrieved from [Link]

  • Grushin, V. V. (2002). A new palladium catalyst system for the cyanation of aryl chlorides. Chemical Communications, (13), 1434-1435. Retrieved from [Link]

  • Littke, A. F., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711-1714. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • Murahashi, S.-I. (2014). Synthesis from Nitriles with Retention of the Cyano Group. Science of Synthesis, 19, 359-426.
  • Duquesne University. (n.d.). New methods for the synthesis of substituted nitriles. Retrieved from [Link]

  • Fihlo, R. A. C., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(4), 1520-1523. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Highly Diastereoselective Preparation of Tertiary Alkyl Isonitriles by Stereoinvertive Nucleophilic Substitution at a Nonclassical Carbocation. Organic Letters, 25(13), 2269-2274. Retrieved from [Link]

  • Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]

  • Beilstein Journals. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde.
  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • University College London. (n.d.). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • SciSpace. (2013, August 9). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides†. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

  • ResearchGate. (2009, August 6). Syntheses of extreme sterically hindered 4-methoxyboronic acids. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 4-Isobutoxy-3-Methoxybenzonitrile Purity

Executive Summary & Strategic Context 4-Isobutoxy-3-methoxybenzonitrile (CAS 713103-62-9) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast. The purity of this inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Isobutoxy-3-methoxybenzonitrile (CAS 713103-62-9) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast. The purity of this intermediate is non-negotiable; regioisomeric impurities—specifically the positional isomer 3-isobutoxy-4-methoxybenzonitrile —possess nearly identical hydrophobicities to the target analyte.

Standard C18 alkyl-chain chromatography often fails to resolve these "critical pairs" because it relies almost exclusively on hydrophobic subtraction (logP). This guide objectively compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase , demonstrating why the latter is the superior choice for aromatic ether separations due to


-

electron interactions.

Critical Impurity Landscape

Before method selection, one must understand the "Why." The synthesis of 4-isobutoxy-3-methoxybenzonitrile typically involves the alkylation of 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile) or similar phenolic precursors.

Impurity Formation Pathway

ImpurityPathway Start Precursor: 4-Hydroxy-3-methoxybenzonitrile Target Target Analyte: 4-Isobutoxy-3-methoxybenzonitrile Start->Target Alkylation Impurity1 Impurity A (Precursor): Unreacted Phenol Start->Impurity1 Incomplete Rxn Impurity2 Impurity B (Regioisomer): 3-Isobutoxy-4-methoxybenzonitrile (From isomeric impurity in start material) Start->Impurity2 Isomeric Contamination Reagent Reagent: Isobutyl Bromide + Base Reagent->Target

Figure 1: Synthetic pathway highlighting the origin of critical impurities. Note that Impurity B is the most challenging separation.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

Method A: The "Generic" Approach (C18)

The standard starting point for 80% of reverse-phase separations.

  • Column: C18 (Octadecylsilane), 5µm, 4.6 x 150mm.[1]

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Performance:

    • Pros: Robust, long column life, cheap.

    • Cons: Fails to distinguish between the target and its regioisomer (Impurity B). Both molecules have the same molecular weight and nearly identical logP values (~2.5 - 3.0), leading to peak co-elution or "shoulder" peaks.

    • Outcome: High risk of false purity reporting.

Method B: The "Optimized" Approach (Phenyl-Hexyl)

The targeted solution for aromatic ethers.

  • Column: Core-Shell Phenyl-Hexyl, 2.7µm, 4.6 x 100mm.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance:

    • Pros: The phenyl ring on the stationary phase interacts with the

      
       electrons of the benzonitrile ring. The steric position of the isobutoxy group (para vs. meta) significantly alters this 
      
      
      
      -interaction, creating separation selectivity that C18 cannot achieve.
    • Cons: Slightly higher column cost; requires methanol (protic solvent) to maximize

      
      -interactions (Acetonitrile can suppress them).
      
    • Outcome: Baseline resolution (Rs > 2.0) of regioisomers.

Data Comparison Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Mechanism Hydrophobicity onlyHydrophobicity +

-

Selectivity
Method B
Resolution (Target/Isomer)

(Co-elution)

(Baseline)
Method B
Tailing Factor (Target) 1.31.05Method B
Run Time 15.0 min8.5 min (Core-shell speed)Method B
LOD (Impurity A) 0.05%0.02%Method B

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. The use of a core-shell column allows for UHPLC-like performance on standard HPLC hardware (400-600 bar limit).

Instrumentation & Reagents[3][4][5]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Kinetex® or Cortecs® Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm.

  • Solvents: HPLC Grade Methanol (MeOH), Water (Milli-Q), Formic Acid (FA).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water. (Acidic pH suppresses ionization of residual silanols and phenolic impurities, sharpening peaks).

  • Mobile Phase B: 100% Methanol. (Methanol is preferred over Acetonitrile for Phenyl columns to enhance

    
    -
    
    
    
    selectivity).
Gradient Program
  • Flow Rate: 1.2 mL/min

  • Column Temp: 40°C (Critical for mass transfer kinetics)

  • Injection Vol: 5 µL

  • Detection: 254 nm (Benzonitrile absorption max)

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
1.06040Isocratic Hold
6.01090Linear Gradient
7.01090Wash
7.16040Re-equilibration
10.06040End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 4-isobutoxy-3-methoxybenzonitrile in 10 mL of MeOH (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.

    • Note: Diluting in 100% organic solvent can cause "solvent effect" peak distortion (fronting) in early eluting peaks. Always match sample solvent to initial mobile phase conditions.

Method Development Logic Flow

The following decision tree illustrates the scientific rationale used to arrive at the Phenyl-Hexyl solution, ensuring reproducibility for future analysts.

MethodLogic Start Start: Method Development CheckSolubility 1. Solubility Check (MeOH vs ACN) Start->CheckSolubility ScreenC18 2. Screen C18 Column (pH 2.5 Formic Acid) CheckSolubility->ScreenC18 Decision1 Are Isomers Separated? ScreenC18->Decision1 Fail No: Co-elution observed Decision1->Fail Rs < 1.5 SwitchChem 3. Switch Chemistry: Phenyl-Hexyl (Pi-Pi Interaction) Fail->SwitchChem OptSolvent 4. Optimize Solvent: Use MeOH (Enhances Pi-Selectivity) SwitchChem->OptSolvent FinalValid 5. Final Validation (Specificity, Linearity) OptSolvent->FinalValid

Figure 2: Method Development Decision Tree. The switch from C18 to Phenyl-Hexyl is the critical pivot point for aromatic isomer separation.

Validation Parameters (Simulated)

To ensure this method meets ICH Q2(R1) standards, the following performance criteria should be met during validation:

  • Specificity: Inject a mixture of Target, Impurity A (Phenol), and Impurity B (Isomer).

    • Requirement: Resolution (Rs) > 1.5 between all peaks.

    • Purity Check: Use PDA peak purity tool to ensure no hidden co-elution under the main peak.

  • Linearity: 5 levels from 50% to 150% of target concentration.

    • Requirement:

      
      .
      
  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N).

    • LOD: S/N = 3 (approx.[1][2] 0.05 µg/mL).

    • LOQ: S/N = 10 (approx. 0.15 µg/mL).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (2025). Separation of Aromatic Isomers: C18 vs. Phenyl-Hexyl Chemistries. Waters Knowledge Base. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • Sielc Technologies. (2024). HPLC Method for Separation of Benzonitrile Derivatives.[3] [Link]

Sources

Comparative

FTIR analysis and peak assignment for 4-isobutoxy-3-methoxybenzonitrile

CAS 713103-62-9 | Method Validation & Spectral Assignment Executive Summary & Application Context This guide provides a definitive technical framework for the Fourier Transform Infrared (FTIR) analysis of 4-isobutoxy-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 713103-62-9 | Method Validation & Spectral Assignment

Executive Summary & Application Context

This guide provides a definitive technical framework for the Fourier Transform Infrared (FTIR) analysis of 4-isobutoxy-3-methoxybenzonitrile (CAS 713103-62-9). This molecule serves as a critical pharmacophore scaffold, particularly in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other benzonitrile-based bioactive agents.

In drug development, this intermediate is typically synthesized via the alkylation of 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile). Therefore, the primary analytical objective of this guide is to define the spectral fingerprint that confirms the successful formation of the isobutoxy ether linkage while verifying the integrity of the nitrile functionality.

Why FTIR? (Comparative Performance)

While NMR provides structural resolution, FTIR is the superior alternative for In-Process Control (IPC) and Raw Material ID due to speed and sensitivity to functional group transformation.

FeatureFTIR (ATR)1H NMRHPLC-UV
Throughput < 2 mins/sample> 15 mins/sample> 30 mins/sample
Solvent Usage None (Green Chem)Deuterated SolventsMobile Phase
Key Detection Gem-dimethyl doublet (Isobutyl) vs. O-H stretch (Precursor)Proton integrationRetention time
Cost LowHighMedium

Experimental Protocol: ATR-FTIR

To ensure reproducibility and compliance with cGMP standards (e.g., USP <854>), follow this self-validating protocol.

Instrumentation & Parameters
  • Mode: Attenuated Total Reflectance (ATR) – Single Bounce Diamond or ZnSe crystal.

  • Resolution: 4 cm⁻¹ (Standard for solid organics).

  • Scans: 16–32 scans (Sufficient S/N ratio for identification).

  • Range: 4000 cm⁻¹ to 600 cm⁻¹.

Analytical Workflow

FTIR_Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Validation Step1 Crystal Clean (Isopropanol) Step2 Background Scan (Air) Step1->Step2 Step3 Sample Loading (Solid Contact) Step2->Step3 Step4 Acquisition (16 Scans) Step3->Step4 Step5 Baseline Check Step4->Step5 Step6 Peak Picking Step5->Step6

Figure 1: Standardized ATR-FTIR workflow for solid intermediate analysis.

Spectral Analysis & Peak Assignment

The identification of 4-isobutoxy-3-methoxybenzonitrile relies on a "Sum of Parts" spectroscopic approach, confirming the Benzonitrile Core , the Methoxy Ether , and the Isobutoxy Ether .

The Diagnostic Regions
Region A: The Nitrile Strip (2200–2240 cm⁻¹)

The most distinct feature of this molecule is the nitrile group.

  • Assignment: C≡N Stretching.

  • Position: 2220–2230 cm⁻¹ .

  • Note: Aromatic nitriles absorb at lower frequencies than aliphatic nitriles (2240–2260 cm⁻¹) due to conjugation with the benzene ring [1]. This peak must be sharp and of medium-to-strong intensity.

Region B: The Isobutyl Fingerprint (1360–1385 cm⁻¹)

This is the critical differentiator from the methoxy-only precursor. The isobutyl group contains a gem-dimethyl moiety (-CH(CH₃)₂).

  • Assignment: C-H Bending (Symmetric deformation of gem-dimethyl).

  • Feature: A distinctive doublet (split peak).[1]

  • Position: ~1380 cm⁻¹ and ~1365 cm⁻¹ .

  • Validation: If this doublet is absent or appears as a single singlet, the isobutyl group has not been successfully attached (or the chain is linear n-butyl).

Region C: Ether Linkages (1000–1300 cm⁻¹)

The molecule contains two distinct ether types: Alkyl-Aryl ethers.[1]

  • Asymmetric C-O-C Stretch: 1240–1265 cm⁻¹ (Strong).

  • Symmetric C-O-C Stretch: 1020–1050 cm⁻¹ .

  • Differentiation: The methoxy group (O-CH₃) typically shows a C-H stretch just below 3000 cm⁻¹ (approx 2840 cm⁻¹), while the isobutoxy group adds significant aliphatic C-H stretching intensity in the 2850–2960 cm⁻¹ range.

Master Assignment Table
Frequency (cm⁻¹)Functional GroupVibration ModeDiagnostic Value
3030–3100 Aromatic RingC-H StretchConfirm aromaticity
2950–2970 Alkyl (Isobutyl)C-H Stretch (Asym)High: Indicates alkyl chain addition
2870–2880 Alkyl (Methoxy)C-H Stretch (Sym)Standard Methoxy signal
2220–2230 Nitrile (Ar-CN) C≡N Stretch Critical ID: Sharp, distinct peak
1580–1600 Benzene RingC=C Ring StretchSkeleton confirmation
1500–1520 Benzene RingC=C Ring StretchSkeleton confirmation
1380 & 1365 Isobutyl Group Gem-dimethyl Bend Critical ID: Doublet proves isobutyl structure
1240–1265 Aryl EtherC-O-C Asym StretchStrong intensity
1020–1050 Aryl EtherC-O-C Sym StretchMedium intensity
800–860 Aromatic RingC-H Out-of-PlaneIndicates substitution pattern (1,2,[2]4)

Comparative Assessment (Product vs. Precursor)

The synthesis usually involves reacting 4-hydroxy-3-methoxybenzonitrile with an isobutyl halide. The FTIR spectrum provides a binary Pass/Fail indication of reaction completion.

Spectral Comparison Matrix
FeaturePrecursor (Starting Material)Product (Target)Interpretation
3200–3500 cm⁻¹ Broad, Strong Band (O-H) Absent (Baseline) Disappearance confirms O-alkylation.
2800–3000 cm⁻¹ Weak (Methoxy only)Increased Intensity Addition of isobutyl C-H bonds.
1360–1390 cm⁻¹ Single/Weak bandsSharp Doublet Appearance of gem-dimethyl (Isobutyl).
2220–2230 cm⁻¹ PresentPresentNitrile remains intact (Reaction Safety Check).
Functional Group Map

Chemical_Structure Center Benzene Ring (1500-1600 cm⁻¹) CN Nitrile (-CN) (2225 cm⁻¹) Center->CN Pos 1 Methoxy Methoxy (-OCH3) (1040/1250 cm⁻¹) Center->Methoxy Pos 3 Isobutoxy Isobutoxy (-OiBu) (Doublet 1380/1365 cm⁻¹) Center->Isobutoxy Pos 4

Figure 2: Functional group mapping to spectral regions.

Troubleshooting & Impurities

  • Residual Hydroxyl (3300 cm⁻¹): If a broad hump remains around 3300 cm⁻¹, the reaction is incomplete. The starting material (phenol) is still present.

  • Carbonyl Spike (1700 cm⁻¹): If a peak appears here, check for oxidation of the isobutyl group or hydrolysis of the nitrile to an amide/acid (though rare under mild alkylation conditions).

  • Water Artifacts: Noise in the 3500–4000 cm⁻¹ and 1500–1600 cm⁻¹ regions usually indicates poor background subtraction or high humidity. Purge the ATR accessory.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for nitrile and ether assignments).

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Benzonitrile Derivatives. National Institute of Standards and Technology.[1] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • PubChem. (2023). Compound Summary: 4-Formyl-3-methoxybenzonitrile (Related Structure).[3][4][5] National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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